tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis This compound is known for its unique structural features, which include a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyphenyl derivative. One common method is the reaction of tert-butyl carbamate with 3-hydroxyphenylacetaldehyde in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure with two hydroxy groups on the propyl chain.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group and a hydroxyethyl group.
Tert-butyl carbamate: Basic structure with a tert-butyl group and a carbamate moiety.
Uniqueness
Tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate is unique due to the presence of both hydroxyphenyl and carbamate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other carbamate derivatives, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H19NO4 |
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Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-11(16)9-5-4-6-10(15)7-9/h4-7,11,15-16H,8H2,1-3H3,(H,14,17) |
InChI Key |
BGLLEFHOULRPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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